molecular formula C21H22N2 B8143426 2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine

2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine

Cat. No.: B8143426
M. Wt: 302.4 g/mol
InChI Key: UCHCBUSHBBJQLW-UHFFFAOYSA-N
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Description

2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine is an organic compound with the molecular formula C21H22N2. It is a derivative of benzene and is characterized by the presence of two amine groups attached to the benzene ring, along with methyl groups on the ortho positions of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine typically involves the reaction of 2-methylbenzene-1,3-diamine with o-tolyl derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as crystallization or distillation to achieve the required purity levels for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzene-1,3-diamine: A simpler derivative with similar amine groups but lacking the additional methyl groups on the phenyl rings.

    N1,N3-di-o-tolylbenzene-1,3-diamine: Similar structure but without the methyl group on the benzene ring.

Uniqueness

2-Methyl-n1,n3-di-o-tolylbenzene-1,3-diamine is unique due to the presence of both methyl and amine groups, which confer distinct chemical and physical properties. These structural features make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-methyl-1-N,3-N-bis(2-methylphenyl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c1-15-9-4-6-11-18(15)22-20-13-8-14-21(17(20)3)23-19-12-7-5-10-16(19)2/h4-14,22-23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHCBUSHBBJQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C(=CC=C2)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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